molecular formula C10H8ClNO3 B12885513 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone

2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone

Cat. No.: B12885513
M. Wt: 225.63 g/mol
InChI Key: DTYFZXSUDIDBFV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their wide range of biological activities and are used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-Chloro-1-(2-(carboxymethyl)benzo[d]oxazol-4-yl)ethanone.

    Reduction: Formation of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the chloro and hydroxymethyl groups.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Chloroacetyl Chloride: A reagent used in the synthesis of various chloro-substituted compounds.

Uniqueness

2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the chloro and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-chloro-1-[2-(hydroxymethyl)-1,3-benzoxazol-4-yl]ethanone

InChI

InChI=1S/C10H8ClNO3/c11-4-7(14)6-2-1-3-8-10(6)12-9(5-13)15-8/h1-3,13H,4-5H2

InChI Key

DTYFZXSUDIDBFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)CCl

Origin of Product

United States

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